



Application Notes and Protocols: Matrigel Invasion Assay Using SBI-183 Treatment

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Compound of Interest		
Compound Name:	SBI-183	
Cat. No.:	B15610982	Get Quote

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Introduction

Cellular invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane matrix (Matrigel) to simulate the extracellular matrix (ECM) barrier that cancer cells must degrade and traverse to metastasize. **SBI-183** is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in ECM remodeling and cancer progression. These application notes provide a detailed protocol for utilizing the Matrigel invasion assay to evaluate the anti-invasive effects of SBI-183 on cancer cells.

Principle of the Assay

The Matrigel invasion assay is based on the Boyden chamber principle. The assay is conducted in a transwell insert with a porous membrane. The membrane is coated with a layer of Matrigel, which acts as a barrier to non-invasive cells. Invasive cells, however, can degrade the Matrigel and migrate through the pores to the other side of the membrane, typically attracted by a chemoattractant in the lower chamber. The number of cells that have successfully invaded is then quantified to determine the invasive potential. Treatment with SBI-**183** is expected to inhibit the activity of QSOX1, leading to a reduction in the cells' ability to degrade the ECM and invade through the Matrigel.



Data Presentation Quantitative Data Summary

The following tables summarize the known quantitative data for **SBI-183**, including its inhibitory effects on various cancer cell lines.

Table 1: IC50 Values of SBI-183 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)
786-O	Renal Cell Carcinoma	4.6
RCJ-41T2	Renal Cell Carcinoma	3.9
MDA-MB-231	Triple-Negative Breast Cancer	2.4
A549	Lung Adenocarcinoma	Not explicitly stated
MIA PaCa-2	Pancreatic Ductal Adenocarcinoma	Not explicitly stated

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Representative Data from Matrigel Invasion Assay with SBI-183 Treatment



Cell Line	SBI-183 Concentration (μΜ)	Percentage of Invasion Inhibition (%)
MDA-MB-231	0 (Control)	0
2.5	35	
5.0	60	_
10.0	85	_
786-O	0 (Control)	0
5.0	40	
10.0	70	_
20.0	90	-

Disclaimer: The percentage inhibition values in Table 2 are illustrative and based on the known qualitative effects of QSOX1 inhibition. Specific dose-response data for **SBI-183** in Matrigel invasion assays is not readily available in the public domain.

Experimental Protocols Protocol 1: Matrigel Invasion Assay

This protocol details the steps for performing a Matrigel invasion assay to assess the effect of **SBI-183** on cancer cell invasion.

Materials:

- 24-well transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium (containing fetal bovine serum FBS)
- SBI-183



- · Cancer cell line of interest
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., 0.1% Crystal Violet)
- Cotton swabs
- Inverted microscope

Procedure:

- Coating of Transwell Inserts:
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel to the desired concentration (typically 1 mg/mL) with cold, serum-free medium.
 - Add 100 μL of the diluted Matrigel solution to the upper chamber of each transwell insert.
 - Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
- Cell Preparation and Seeding:
 - Culture cancer cells to 70-80% confluency.
 - Starve the cells in serum-free medium for 24 hours prior to the assay.
 - Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
 - Prepare different concentrations of SBI-183 in the cell suspension. Include a vehicle control (e.g., DMSO).
- Invasion Assay:



- Add 500 μL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
- Carefully place the Matrigel-coated transwell inserts into the wells.
- Add 200 μL of the cell suspension (with or without SBI-183) to the upper chamber of each insert.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
- Fixation and Staining:
 - After incubation, carefully remove the medium from the upper chamber.
 - Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.
 - Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.
 - Wash the inserts with PBS.
 - Stain the invaded cells by placing the inserts in a staining solution for 15 minutes.
 - Gently wash the inserts with water to remove excess stain.
- Quantification:
 - Allow the inserts to air dry.
 - Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.
 - Calculate the average number of invaded cells per field for each treatment condition.
 - The percentage of invasion inhibition can be calculated using the following formula: %
 Inhibition = (1 (Number of invaded cells in treatment group / Number of invaded cells in control group)) * 100



Protocol 2: Cell Viability Assay (e.g., MTT Assay)

It is crucial to determine if the observed inhibition of invasion is due to the anti-invasive properties of **SBI-183** or its cytotoxic effects. Therefore, a cell viability assay should be performed in parallel.

Materials:

- 96-well cell culture plates
- Cancer cell line of interest
- · Complete cell culture medium
- SBI-183
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO)
- · Microplate reader

Procedure:

- · Cell Seeding:
 - $\circ~$ Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- SBI-183 Treatment:
 - Prepare serial dilutions of **SBI-183** in complete medium.
 - Remove the medium from the wells and add 100 μL of the medium containing different concentrations of SBI-183. Include a vehicle control.
 - Incubate for the same duration as the invasion assay (24-48 hours).

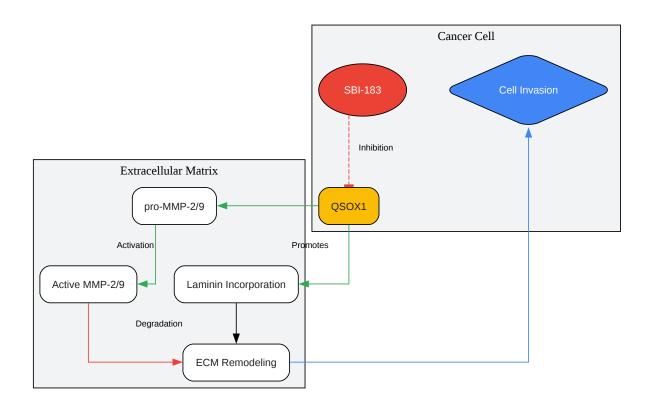


- MTT Assay:
 - Add 10 μL of MTT reagent to each well.
 - Incubate for 2-4 hours at 37°C until formazan crystals form.
 - \circ Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the control.

Visualization of Pathways and Workflows Signaling Pathway of QSOX1 in Cancer Cell Invasion

The following diagram illustrates the proposed signaling pathway through which QSOX1 promotes cancer cell invasion and how **SBI-183** inhibits this process.





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Caption: SBI-183 inhibits QSOX1, disrupting ECM remodeling and cell invasion.

Experimental Workflow for Matrigel Invasion Assay

This diagram outlines the sequential steps of the Matrigel invasion assay with **SBI-183** treatment.





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Caption: Workflow of the Matrigel invasion assay with **SBI-183** treatment.

 To cite this document: BenchChem. [Application Notes and Protocols: Matrigel Invasion Assay Using SBI-183 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610982#matrigel-invasion-assay-using-sbi-183-treatment]

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